

Potential Toxicological Effects of Tridecanal Exposure: A Technical Guide

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Compound of Interest					
Compound Name:	Tridecanal				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanal, a saturated fatty aldehyde, is utilized as a fragrance and flavoring agent. This technical guide provides a comprehensive overview of the current toxicological data on **Tridecanal**, with a focus on data relevant to researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways. While **Tridecanal** has been assessed for several toxicological endpoints, significant data gaps exist, particularly concerning specific quantitative measures of cytotoxicity, dermal and ocular irritation, and respiratory effects. This guide aims to consolidate the existing knowledge to inform risk assessment and guide future research.

Chemical and Physical Properties

Tridecanal (CAS RN: 10486-19-8) is a long-chain aliphatic aldehyde with the molecular formula C₁₃H₂₆O.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Tridecanal**



Property	Value	Reference
Molecular Formula	C13H26O	[1]
Molecular Weight	198.34 g/mol	[1]
CAS Number	10486-19-8	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	132-136 °C at 8 mmHg	[1]
Melting Point	14 °C	[1]
Density	0.835 g/mL at 25 °C	
Flash Point	> 100 °C	[2]
Water Solubility	1.506 mg/L (estimated)	
log Kow (Octanol/Water Partition Coefficient)	5.24 (estimated)	_

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic data for **Tridecanal**, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in the public literature.[3][4] However, being a long-chain fatty aldehyde, its metabolic fate can be inferred from the known pathways for similar endogenous and exogenous aldehydes.[3][4][5]

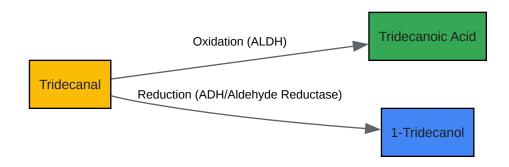
Metabolism

The primary metabolic pathway for long-chain aliphatic aldehydes like **Tridecanal** is oxidation to the corresponding carboxylic acid, tridecanoic acid.[5] This reaction is catalyzed by NAD(P)+-dependent enzymes of the aldehyde dehydrogenase (ALDH) superfamily, particularly fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[5][6] FALDH exhibits a preference for long-chain substrates.[5]

Alternatively, **Tridecanal** can be reduced to its corresponding alcohol, 1-tridecanol, by alcohol dehydrogenases (ADHs) or aldehyde reductases.[5]



The following diagram illustrates the general metabolic pathway for long-chain aldehydes.



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Figure 1: General metabolic pathway of Tridecanal.

Toxicological Endpoints Acute Toxicity

Quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) of **Tridecanal** are not readily available in the reviewed literature.

Repeated Dose Toxicity

A repeated dose toxicity study on **Tridecanal** is not available. However, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and derived a No-Observed-Adverse-Effect Level (NOAEL) based on a read-across approach with lauric aldehyde (dodecanal), a structurally similar long-chain aldehyde.[7]

Table 2: Repeated Dose Toxicity Data (Read-Across)



Endpoin t	Species	Route	Vehicle	Dose Levels	NOAEL	Study Details	Referen ce
90-day Subchron ic Toxicity (read- across with Lauric Aldehyde)	Rat	Oral (dietary)	Not specified	0, 200, 2000, 6000, 20000 ppm	20000 ppm (equivale nt to 1409.7 mg/kg bw/day)	Enhance d OECD 408 study. No adverse effects were observed at any dose level.	[7]

Genotoxicity

Tridecanal has been evaluated for its genotoxic potential in a battery of in vitro assays and is considered to be non-genotoxic.[7]

Table 3: Genotoxicity of Tridecanal

Assay	System	Metabolic Activation	Concentrati on/Dose	Result	Reference
BlueScreen™ Assay	Human- derived cells (h-prt gene)	With and without S9	Not specified	Negative for genotoxicity, Positive for cytotoxicity (<80% relative cell density)	[7]
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Not specified	Negative	[7]

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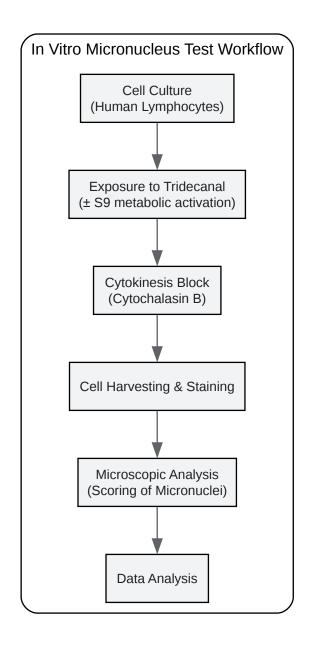




The in vitro micronucleus test is designed to identify substances that induce micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or malsegregation.

- Cell Culture: Human peripheral blood lymphocytes are stimulated to divide and then exposed to various concentrations of the test substance (**Tridecanal**) and control substances.
- Exposure: Cells are treated with the test substance for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer period (e.g., 24 hours) without metabolic activation.
- Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration).
- Evaluation Criteria: A substance is considered positive if it induces a concentrationdependent increase in the frequency of micronucleated cells or if a statistically significant increase is observed at one or more concentrations.





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Figure 2: Workflow for the In Vitro Micronucleus Test.

Dermal and Ocular Irritation

Tridecanal is classified as a skin and eye irritant.[2] However, specific quantitative data from in vitro or in vivo studies are not readily available in the public domain. The following sections describe the standard protocols for assessing these endpoints.

The potential for skin irritation is often assessed using the in vitro Reconstructed Human Epidermis (RhE) model according to OECD Test Guideline 439.[8][9][10]



- Test System: A three-dimensional human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.[10][11]
- Application: The test substance (Tridecanal) is applied topically to the surface of the RhE tissue.
- Exposure: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes).
- Viability Assessment: After exposure and a post-incubation period, tissue viability is
 determined using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to a purple formazan
 product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced
 is proportional to the number of viable cells.
- Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[8]

The potential for eye irritation can be evaluated using the in vitro Bovine Corneal Opacity and Permeability (BCOP) assay as per OECD Test Guideline 437.[12][13]

- Test System: Freshly isolated bovine corneas are used.
- Application: The test substance is applied to the epithelial surface of the cornea.
- Measurement of Opacity: Corneal opacity is measured using an opacitometer before and after exposure to the test substance.
- Measurement of Permeability: Corneal permeability is determined by measuring the amount of fluorescein dye that passes through the full thickness of the cornea.
- Calculation of IVIS: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[14][15]
- Classification: Based on the IVIS, a substance can be classified for its potential to cause serious eye damage (UN GHS Category 1).[12][13][14][15]

Table 4: In Vitro Irritation Data for **Tridecanal**



Assay	Test System	Endpoint	Result	Reference
Skin Irritation	Reconstructed Human Epidermis (OECD 439)	Cell Viability (%)	Data not available	-
Eye Irritation	Bovine Corneal Opacity and Permeability (OECD 437)	In Vitro Irritancy Score (IVIS)	Data not available	-

Respiratory Effects

Tridecanal is noted to have the potential to cause respiratory irritation.[1] However, specific studies detailing the mechanisms or providing quantitative data, such as an RD50 (the concentration causing a 50% decrease in respiratory rate in mice), are not available in the public literature. The local respiratory toxicity has been evaluated using the Threshold of Toxicological Concern (TTC), and the exposure to **tridecanal** is below the TTC.[7] There is no evidence to suggest that **Tridecanal** is a respiratory sensitizer.[16][17][18][19]

Skin Sensitization

The skin sensitization potential of **Tridecanal** has been assessed, and a No Expected Sensitization Induction Level (NESIL) has been established.[7]

Table 5: Skin Sensitization Data for Tridecanal

Assay	Species	Vehicle	Inductio n Concent rations	Challen ge Concent ration	Result	NESIL	Referen ce
Not	Not	Not	Not	Not	Not	1000	[7]
specified	specified	specified	specified	specified	specified	μg/cm²	



Potential Mechanisms of Toxicity and Signaling Pathways

As a saturated aldehyde, **Tridecanal** is expected to exert its toxicity primarily through its electrophilic nature. The aldehyde functional group can react with nucleophilic groups on biological macromolecules such as proteins and DNA.

General Aldehyde Toxicity

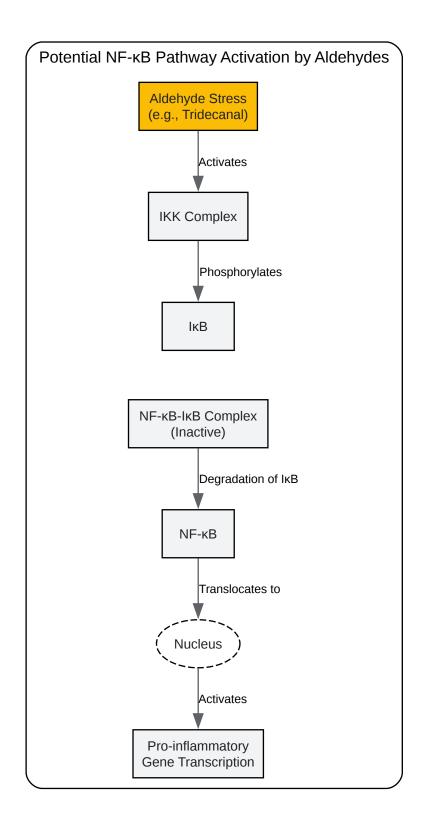
Saturated aldehydes are generally considered "hard" electrophiles. This means they tend to react with "hard" nucleophiles, such as the primary amine groups on lysine residues of proteins and the amino groups of DNA bases. This can lead to the formation of Schiff bases and other adducts, potentially altering the structure and function of these macromolecules.

Potential Signaling Pathway Involvement

While no studies have directly investigated the effect of **Tridecanal** on specific signaling pathways, the interaction of aldehydes with cellular components suggests potential modulation of several key pathways.

• NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[20][21][22][23][24] Aldehyde-induced cellular stress and protein modification could potentially lead to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory genes.[20][21][22][23][24]



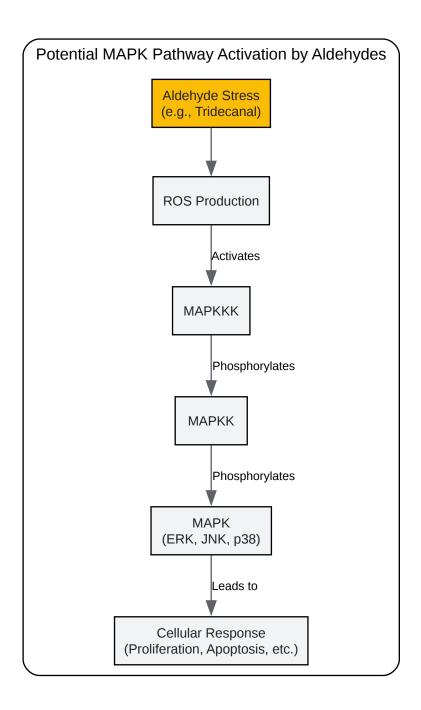


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Figure 3: Hypothetical activation of the NF-kB pathway by aldehyde-induced stress.



MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a wide range of stimuli, including oxidative stress.[25][26][27][28][29] Aldehyde-induced reactive oxygen species (ROS) production or direct interaction with pathway components could lead to the phosphorylation and activation of MAPKs, influencing cell proliferation, differentiation, and apoptosis.[25][26] [27][28][29]



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Figure 4: Hypothetical activation of MAPK pathways by aldehyde-induced stress.

Oxidative Stress and Apoptosis: Aldehydes can induce oxidative stress through the
generation of reactive oxygen species (ROS).[30][31][32][33][34] This can lead to cellular
damage and trigger apoptotic pathways. The induction of apoptosis can be assessed by
methods such as Annexin V/Propidium Iodide staining, which detects the externalization of
phosphatidylserine in early apoptosis and loss of membrane integrity in late apoptosis and
necrosis.[35][36][37][38][39]

Summary of Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for **Tridecanal**.

Table 6: Summary of Quantitative Toxicological Data for Tridecanal



Endpoint	Test System/Specie s	Value	Units	Reference
Repeated Dose Toxicity (NOAEL)	Rat (read-across with Lauric Aldehyde)	1409.7	mg/kg bw/day	[7]
Skin Sensitization (NESIL)	Not specified	1000	μg/cm²	[7]
Cytotoxicity (IC50)	Various cell lines (e.g., MTT, LDH assays)	Data not available	-	-
Skin Irritation (Cell Viability)	Reconstructed Human Epidermis (OECD 439)	Data not available	%	-
Eye Irritation (IVIS)	Bovine Cornea (OECD 437)	Data not available	-	-
Respiratory Irritation (RD50)	Mouse	Data not available	ppm or mg/m³	-

Conclusion and Future Directions

Tridecanal has been assessed for several key toxicological endpoints, and the currently available data suggest it is not genotoxic and has a low potential for repeated dose toxicity and skin sensitization under the tested conditions. However, there is a notable lack of publicly available quantitative data for several important endpoints, including cytotoxicity, dermal and ocular irritation, and respiratory irritation.

For a more complete toxicological profile, future research should focus on:

 Quantitative in vitro toxicity studies: Determining IC50 values for Tridecanal in relevant cell lines using standardized cytotoxicity assays (e.g., MTT, LDH).



- Standardized in vitro irritation studies: Generating data on skin and eye irritation potential using OECD-compliant methods (e.g., RhE and BCOP assays) to obtain quantitative endpoints.
- Respiratory toxicity assessment: Conducting studies to determine the RD50 of Tridecanal to quantify its respiratory irritation potential.
- Mechanistic studies: Investigating the specific molecular interactions of **Tridecanal** with cellular targets and its effects on key signaling pathways, such as NF-kB and MAPK, to elucidate its mechanisms of toxicity.
- Toxicokinetic studies: Performing ADME studies to better understand the absorption, distribution, metabolism, and excretion of **Tridecanal**.

A more complete dataset will allow for a more robust risk assessment and ensure the safe use of **Tridecanal** in consumer and industrial applications.

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- To cite this document: BenchChem. [Potential Toxicological Effects of Tridecanal Exposure: A
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 [https://www.benchchem.com/product/b079276#potential-toxicological-effects-of-tridecanal-exposure]

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